10-Dehydrogingerdione

描述

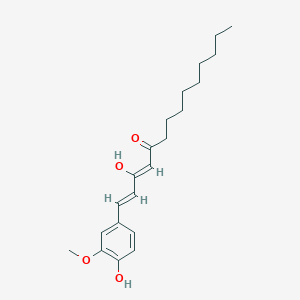

Structure

3D Structure

属性

分子式 |

C21H30O4 |

|---|---|

分子量 |

346.5 g/mol |

IUPAC 名称 |

(1E,3Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradeca-1,3-dien-5-one |

InChI |

InChI=1S/C21H30O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h11-16,23-24H,3-10H2,1-2H3/b13-11+,19-16- |

InChI 键 |

NILVTWAPVHQVPS-UINJHVQLSA-N |

手性 SMILES |

CCCCCCCCCC(=O)/C=C(/C=C/C1=CC(=C(C=C1)O)OC)\O |

规范 SMILES |

CCCCCCCCCC(=O)C=C(C=CC1=CC(=C(C=C1)O)OC)O |

产品来源 |

United States |

Biosynthetic Pathways and Metabolic Intermediates

Role as a Biosynthetic Precursor to Related Gingerols

The biosynthesis of gingerols is understood to begin with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. wikipedia.org Through a series of enzymatic reactions involving phenylalanine ammonia (B1221849) lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), L-phenylalanine is converted into p-Coumaroyl-CoA. wikipedia.orgfrontiersin.org This intermediate can be further modified to produce other hydroxycinnamoyl-CoA esters, such as feruloyl-CoA.

These CoA esters serve as starter units for polyketide synthase (PKS) enzymes. The PKS machinery catalyzes the condensation of the starter unit with extender units, typically derived from malonyl-CoA, to construct the carbon skeleton of the final molecule. It is at this stage that dehydrogingerdiones, including 10-dehydrogingerdione, are believed to be formed. Specifically, the synthesis likely involves the condensation of a phenylpropanoid-derived CoA ester with a fatty acyl-CoA, followed by cyclization and aromatization reactions characteristic of type III PKS enzymes.

This compound represents an unreduced precursor to hmdb.ca-gingerol. Its structure contains an α,β-unsaturated ketone, which is the substrate for a subsequent reduction step to yield the final gingerol. The accumulation of gingerols is primarily in the rhizomes, and the biosynthetic process begins at an early stage of rhizome development. nih.gov The "stilbenoid, diarylheptanoid and gingerol biosynthesis" pathway is the key route responsible for producing these compounds. d-nb.infofrontiersin.org Therefore, this compound serves as a critical metabolic intermediate, standing at the penultimate step before the formation of its corresponding gingerol.

Enzymatic Transformations in Natural Product Synthesis

The conversion of this compound to hmdb.ca-gingerol is a crucial enzymatic transformation. This reaction involves the reduction of the ketone group on the alkyl side chain to a hydroxyl group. This biochemical step is typically catalyzed by a reductase enzyme, likely an oxidoreductase that uses NADPH or NADH as a cofactor. While the specific enzyme responsible for reducing this compound has not been definitively identified in ginger, the transformation is a common motif in natural product biosynthesis.

In the broader context of gingerol metabolism, other enzymatic and chemical transformations are known. For instance, gingerols can be dehydrated to form shogaols, which are more pungent. wikipedia.org This reaction often occurs during the drying or heating of ginger. Furthermore, gingerols can undergo a reverse aldol (B89426) reaction to form zingerone (B1684294). wikipedia.org However, in the forward biosynthetic pathway, the key enzymatic transformation involving this compound is its reduction to hmdb.ca-gingerol. The regulation of the enzymes involved in these pathways, including the reductases that act on dehydrogingerdiones, likely plays a significant role in determining the final profile of pungent compounds in the ginger rhizome. nih.gov

Molecular Mechanisms of Action of 10 Dehydrogingerdione

Modulation of Key Cellular Signaling Pathways

10-Dehydrogingerdione, a bioactive compound found in ginger, has been shown to exert its effects by modulating several key cellular signaling pathways. These pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis. The following sections detail the specific molecular mechanisms through which this compound influences these pathways.

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway Inhibition

The NF-κB pathway is a critical regulator of inflammatory responses. The activation of this pathway leads to the transcription of pro-inflammatory genes. This compound has been found to be a potent inhibitor of the NF-κB signaling cascade.

IKKβ as a Direct Molecular Target and Thiol-Reactive Inhibition

Research has identified IκB kinase β (IKKβ) as a direct molecular target of this compound. nih.govresearchgate.net This compound directly inhibits the catalytic activity of IKKβ. nih.govresearchgate.net The inhibitory mechanism involves a thiol-reactive process, where this compound interacts with a specific cysteine residue (Cys-179) in the activation loop of IKKβ. nih.govresearchgate.net This interaction is irreversible and effectively blocks the kinase activity of IKKβ. researchgate.netnih.gov The importance of this direct interaction is highlighted by the fact that when Cys-179 is replaced by alanine, the inhibitory effects of this compound are abolished. nih.govresearchgate.netresearchgate.net This demonstrates that the thiol group of Cys-179 is essential for the inhibitory action of this compound on IKKβ.

Suppression of IκBα Phosphorylation and Degradation

The activation of NF-κB is preceded by the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. nih.govplos.orgnih.gov By directly inhibiting IKKβ, this compound effectively prevents the phosphorylation of IκBα. nih.govresearchgate.netnih.gov Studies have shown that treatment with this compound leads to a dose-dependent inhibition of IκBα phosphorylation in macrophages stimulated with various inflammatory agents. nih.gov This suppression of IκBα phosphorylation prevents its degradation, thereby keeping NF-κB sequestered in the cytoplasm in an inactive state. plos.orgnih.govsemanticscholar.org

Akt/IKK/NF-κB Pathway Suppression

The Akt signaling pathway is an upstream regulator of the IKK/NF-κB cascade. Evidence suggests that this compound and its analogue, 12-dehydrogingerdione (B12371338), can suppress the Akt/IKK/NF-κB pathway. biomolther.orgresearchgate.netnih.govkstudy.com The inhibition of Akt phosphorylation contributes to the downstream suppression of IKK and subsequently, NF-κB activation. biomolther.orgresearchgate.net This indicates that this compound may exert its anti-inflammatory effects through a multi-level inhibition of this critical signaling axis.

NF-E2-related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Pathway Activation

In contrast to its inhibitory effects on pro-inflammatory pathways, this compound has been shown to activate the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress. mdpi.comnih.govplos.orgmdpi.com Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm. nih.govplos.org Upon activation by stimuli such as oxidative stress or certain bioactive compounds, Nrf2 translocates to the nucleus and induces the expression of antioxidant genes, including heme oxygenase-1 (HO-1). nih.govplos.org

Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway, are involved in regulating a variety of cellular processes such as proliferation, differentiation, and inflammation. mdpi.comsemanticscholar.orgmerckmillipore.com Research indicates that this compound can inhibit the activation of the MAPK/ERK pathway. mdpi.comsemanticscholar.org Specifically, treatment with this compound has been shown to significantly decrease the levels of phosphorylated ERK1/2. mdpi.comsemanticscholar.org This inhibition of the MAPK/ERK pathway may contribute to the anti-proliferative and anti-inflammatory properties of this compound. It is noteworthy that while this compound inhibits ERK1/2, a related compound, 6-dehydrogingerdione, was found not to inhibit ERK1/2 activation, suggesting a specific action of the this compound structure. researchgate.netnih.gov

Table of Research Findings on the Molecular Mechanisms of this compound

| Pathway | Mechanism of Action | Key Molecular Targets | Observed Effects | References |

| NF-κB Pathway | Direct inhibition of IKKβ catalytic activity through thiol-reactive interaction. | IKKβ (Cys-179) | Suppression of IκBα phosphorylation and degradation, leading to inhibition of NF-κB activation. | nih.govresearchgate.netnih.gov |

| Akt/IKK/NF-κB Pathway | Suppression of Akt phosphorylation, leading to downstream inhibition of IKK and NF-κB. | Akt, IKK | Reduced activation of the entire signaling cascade. | biomolther.orgresearchgate.netnih.gov |

| Nrf2/HO-1 Pathway | Activation of Nrf2, leading to increased expression of HO-1. | Nrf2 | Enhanced antioxidant defense. | mdpi.comnih.govplos.orgresearchgate.net |

| MAPK/ERK1/2 Pathway | Inhibition of ERK1/2 phosphorylation. | ERK1/2 | Decreased activation of the MAPK pathway. | mdpi.comsemanticscholar.org |

Toll-like Receptor 4 (TLR4) Signaling Modulation

This compound (10-DHGD) has been shown to modulate the Toll-like Receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes pathogens and endogenous danger signals, triggering inflammatory responses. researchgate.net Research in experimental rat models demonstrated that 10-DHGD counteracted tramadol-induced nephrotoxicity by inhibiting the TLR4/NF-κB/ERK pathway. researchgate.netmdpi.com In these studies, tramadol (B15222) intake led to a significant increase in renal TLR4 and extracellular signal-regulated protein kinase-1 (ERK1), which was counteracted by the administration of 10-DHGD. researchgate.net This suggests that this compound can attenuate inflammatory responses by downregulating this specific signaling cascade. researchgate.netmdpi.com

Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) Pathway Obstruction

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival. frontiersin.orgnih.gov Dysregulation of this pathway is common in various diseases. frontiersin.org Research findings have indicated that one of the molecular mechanisms of this compound involves the obstruction of signaling in the PI3K/AKT/mTOR pathway. nih.gov This inhibition is considered a part of its portfolio of biological activities.

Enzyme Activity Modulation

This compound influences lipid metabolism through the modulation of several key enzymes involved in cholesterol and fatty acid synthesis and transport.

This compound was identified as a novel inhibitor of Cholesteryl Ester Transfer Protein (CETP) from a natural source. nih.gov CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, and its inhibition is a therapeutic target for dyslipidemia. nih.gov In vitro studies have determined the inhibitory activity of this compound on human plasma CETP. nih.gov Furthermore, in a study using dyslipidemic rabbits, both this compound and atorvastatin (B1662188) significantly reduced serum CETP levels and activity compared to the dyslipidemic control group.

Table 1: In Vitro Inhibition of Human Plasma CETP by this compound

| Compound | IC₅₀ Value |

|---|

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) is a protein that plays a key role in cholesterol metabolism by promoting the degradation of the LDL receptor. Suppression of PCSK9 is a modern strategy for lowering LDL cholesterol. Studies in dyslipidemic rabbit models have shown that this compound significantly reduces serum PCSK9 levels. This effect was comparable to, and in some measures greater than, that of atorvastatin. The suppression of PCSK9 by this compound is correlated with a reduction in markers for platelet activation and endothelial dysfunction.

HMG-CoA Reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol synthesis. Its inhibition is the primary mechanism of statin drugs. Studies have shown that this compound significantly decreases the activity of HMG-CoA reductase. In a study on diabetic hyperlipidemic rats, this compound treatment resulted in a more remarkable decrease in HMG-CoA reductase activity compared to caffeic acid.

Table 2: Comparative Effect of this compound and Caffeic Acid on Hepatic HMG-CoA Reductase Activity in Rats

| Treatment Group | % Decrease in HMG-CoA Reductase Activity (compared to control) |

|---|---|

| This compound (10-DHG) | 78.3% |

Caspase Activation and Mitochondrial Membrane Potential Disruption

Research indicates that certain derivatives of gingerdione, such as researchgate.net-Dehydrogingerdione, can induce apoptosis in cancer cells through the activation of caspases and the disruption of the mitochondrial membrane potential . Caspases, a family of protease enzymes, play a crucial role in programmed cell death. Their activation is a key event in the apoptotic pathway nih.gov.

The process of apoptosis often involves the permeabilization of the outer mitochondrial membrane, which leads to the release of proteins from the intermembrane space, including cytochrome c nih.govplos.org. This release can trigger the activation of caspases nih.govplos.org. Once activated, caspases can, in turn, further impact mitochondrial function. Studies have shown that activated caspases can lead to a dissipation of the mitochondrial inner transmembrane potential (ΔΨm) and can cause the release of additional intermembrane proteins core.ac.uk. This creates a feedback loop that can amplify the apoptotic signal core.ac.uk. The disruption of the mitochondrial membrane potential is a critical step, as it compromises the energy metabolism of the cell, often leading to cell death even if caspase activity is inhibited biorxiv.org. The loss of mitochondrial membrane potential can be stimulated by various factors and is a key indicator of apoptosis plos.org.

Xanthine (B1682287) Oxidase (XO) Inhibition

This compound is also recognized for its ability to inhibit xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism. XO catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid, a process that also generates reactive oxygen species (ROS) nih.govmdpi.com. The inhibition of XO is a therapeutic strategy for conditions like gout, which is caused by hyperuricemia (elevated levels of uric acid) mdpi.commdpi.com.

Various compounds, including polyphenols, have been studied for their XO inhibitory activity mdpi.com. The mechanism of inhibition can be competitive, non-competitive, or mixed, involving binding to the active site of the enzyme and altering its conformation mdpi.comfarmaciajournal.com. For instance, some inhibitors work by interacting with the molybdenum core of the enzyme or by blocking the channel leading to it farmaciajournal.com. Research on hydroxycinnamic acids has shown that they can act as competitive inhibitors of xanthine oxidase, with their effectiveness influenced by their molecular structure herbmedpharmacol.com. The inhibition of XO not only reduces uric acid production but also mitigates oxidative stress by decreasing ROS generation farmaciajournal.com.

Regulation of Gene and MicroRNA Expression

Suppression of Pro-inflammatory Gene Expression (e.g., inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2), Interleukin-6 (IL-6))

This compound has been shown to suppress the expression of key pro-inflammatory genes. Research demonstrates that a related compound, 1-dehydro- nih.gov-gingerdione, effectively inhibits the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharide (LPS) researchgate.net. This suppression is mediated through the inhibition of the NF-κB signaling pathway researchgate.net.

Similarly, 12-dehydrogingerdione (12-DHGD), another related compound, has been found to attenuate the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of their respective synthesizing enzymes, iNOS and COX-2 biomolther.orgnih.govsemanticscholar.org. It also reduces the mRNA expression of IL-6 biomolther.orgsemanticscholar.org. These effects are attributed to the suppression of the Akt/IKK/NF-κB pathway biomolther.orgnih.gov. The inhibition of these pro-inflammatory mediators is a key mechanism behind the anti-inflammatory properties of these compounds nih.govfrontiersin.org.

MicroRNA-122 (miR-122) Inhibition

Studies have highlighted the role of this compound (10-DHG) in regulating lipid metabolism through the inhibition of microRNA-122 (miR-122) nih.govmdpi.com. In a study on diabetic hyperlipidemic rats, 10-DHG was found to significantly decrease the expression of miR-122 researchgate.netnih.govmdpi.com. MiR-122 is known to be a key regulator of fat metabolism in the liver mdpi.com.

The inhibition of miR-122 by 10-DHG is associated with the activation of the phosphorylated form of AMP-activated protein kinase (p-AMPK) nih.govmdpi.com. AMPK is a crucial metabolic sensor that promotes energy-producing pathways while inhibiting energy-storing processes mdpi.com. The inhibition of miR-122 and subsequent activation of p-AMPK contribute to the hypolipidemic effects of 10-DHG, leading to reduced levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterol nih.gov.

Preclinical Investigations of 10 Dehydrogingerdione S Biological Activities

Anti-inflammatory Efficacy Studies

The potential of 10-dehydrogingerdione to mitigate inflammatory processes has been a subject of scientific inquiry, with studies spanning both cellular models and living organisms. These investigations aim to elucidate the mechanisms through which this natural compound exerts its anti-inflammatory effects.

In laboratory settings, the anti-inflammatory properties of this compound and its structural analogs have been assessed using cell cultures, particularly macrophages and microglial cells stimulated with lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, triggering a robust inflammatory response.

Studies on related compounds like 12-dehydrogingerdione (B12371338) (12-DHGD) in LPS-activated microglial cells have demonstrated a significant, dose-dependent inhibition of pro-inflammatory mediators. semanticscholar.orgresearchgate.net This includes a reduction in the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). semanticscholar.orgresearchgate.netbiomolther.org Furthermore, the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), key molecules in the inflammatory cascade, was also suppressed. semanticscholar.orgresearchgate.net This was accompanied by a downregulation of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). semanticscholar.orgresearchgate.net Mechanistic studies suggest that these effects are mediated, at least in part, by the inhibition of the Akt/IKK/NF-κB signaling pathway, a critical regulator of inflammatory gene expression. semanticscholar.orgresearchgate.net Notably, 1-dehydro- researchgate.net-gingerdione, a closely related compound, has been shown to directly inhibit the activity of IKKβ, a key kinase in the NF-κB pathway, thereby preventing the activation of NF-κB and the subsequent expression of inflammatory genes. biomolther.org

Table 1: Effects of 12-Dehydrogingerdione (12-DHGD) on Pro-inflammatory Mediators in LPS-Activated Microglial Cells

| Mediator | Effect of 12-DHGD Treatment | Reference |

|---|---|---|

| TNF-α | Dose-dependent suppression of secretion | semanticscholar.orgresearchgate.netbiomolther.org |

| IL-6 | Dose-dependent suppression of secretion | semanticscholar.orgresearchgate.netbiomolther.org |

| Nitric Oxide (NO) | Inhibition of production | semanticscholar.orgresearchgate.net |

| Prostaglandin E2 (PGE2) | Inhibition of production | semanticscholar.orgresearchgate.net |

| iNOS | Downregulation of expression | semanticscholar.orgresearchgate.net |

| COX-2 | Downregulation of expression | semanticscholar.orgresearchgate.net |

The anti-inflammatory effects of this compound have also been investigated in animal models, providing insights into its potential therapeutic applications. In a study involving tramadol-induced nephrotoxicity in rats, this compound demonstrated a protective effect by modulating renal inflammation. researchgate.net Administration of this compound led to a decrease in the renal expression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor that governs the inflammatory response. researchgate.net This was accompanied by a reduction in the expression of Toll-Like Receptor-4 (TLR4) and extracellular signal-regulated protein Kinase-1 (ERK1), both of which are upstream regulators of NF-κB. researchgate.net

These findings suggest that this compound can attenuate the inflammatory cascade in a living system, highlighting its potential as an agent for mitigating inflammation-related tissue damage.

Antioxidant Capacity and Oxidative Stress Modulation

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. This compound has been investigated for its antioxidant properties and its capacity to modulate oxidative stress.

Phenolic compounds found in ginger, including this compound, are recognized for their antioxidant activity. mdpi.com This activity is largely attributed to their ability to scavenge free radicals. consensus.apppsu.ac.th The chemical structure of these compounds allows them to donate a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity and preventing it from causing cellular damage. While specific studies detailing the adduct formation of this compound are limited, the general mechanism for phenolic antioxidants involves the formation of a more stable, less reactive radical of the antioxidant itself.

The protective effects of ginger-derived compounds against oxidative damage have been demonstrated in various in vitro models. For instance, 6-dehydrogingerdione, a related compound, has been shown to induce cell cycle arrest and apoptosis in human breast cancer cells through a mechanism involving reactive oxygen species (ROS) and the c-Jun N-terminal kinase (JNK) pathway. researchgate.net This suggests that these compounds can modulate cellular responses to oxidative stress. The antioxidant capacity of ginger extracts has been demonstrated through their ability to scavenge various free radicals in laboratory assays. researchgate.net

In vivo studies have provided further evidence for the antioxidant effects of this compound. In a rat model of tramadol-induced nephrotoxicity, administration of this compound was found to mitigate oxidative stress. researchgate.net This was evidenced by a significant reduction in the level of malondialdehyde (MDA), a marker of lipid peroxidation, in renal tissues. researchgate.net Concurrently, the activities of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), were enhanced in the group treated with this compound. researchgate.net Furthermore, the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant and cytoprotective functions, was also increased. researchgate.net

These findings indicate that this compound not only directly scavenges free radicals but also enhances the body's endogenous antioxidant defense mechanisms, thereby protecting tissues from oxidative damage.

Table 2: In vivo Effects of this compound on Oxidative Stress Markers in a Rat Model of Tramadol-Induced Nephrotoxicity

| Marker | Effect of this compound Administration | Reference |

|---|---|---|

| Malondialdehyde (MDA) | Decreased levels in renal tissue | researchgate.net |

| Superoxide Dismutase (SOD) | Increased activity in renal tissue | researchgate.net |

| Glutathione (GSH) | Increased levels in renal tissue | researchgate.net |

| Heme Oxygenase-1 (HO-1) | Increased expression in renal tissue | researchgate.net |

Effects on Lipid Metabolism and Cardiovascular Physiology

Preclinical research has extensively investigated the potential of this compound to modulate lipid metabolism and exert protective effects on the cardiovascular system. Studies in various animal models have highlighted its role in regulating dyslipidemia, improving lipoprotein profiles, and mitigating the processes that lead to atherosclerosis.

Regulation of Dyslipidemia in Animal Models (e.g., hyperlipidemic rabbits, diabetic hyperlipidemic rats)

The efficacy of this compound in managing dyslipidemia has been demonstrated in multiple animal models. In rabbits fed a high-cholesterol diet, concurrent administration of this compound led to an improvement in dyslipidemia. nih.govresearchgate.net Similarly, studies using diabetic hyperlipidemic rat models have shown that this compound can induce significant hypolipidemic effects. researchgate.net For instance, in rats with induced diabetic hyperlipidemia, treatment with this compound resulted in notable hypoglycemic and hypolipidemic outcomes.

These findings are supported by research showing its effectiveness in various induced metabolic disorder models. For example, in a study on diabetic hyperlipidemic rats, which were fed a diet high in cholesterol and cholic acid supplemented with thiouracil, this compound administration led to a significant reduction in plasma triglyceride and cholesterol levels. mdpi.com This suggests a consistent regulatory effect on abnormal lipid levels across different pathological conditions in preclinical settings.

Impact on Lipoprotein Profiles (e.g., HDL-C, LDL-C, Total Cholesterol, Triglycerides)

A key aspect of this compound's cardiovascular-protective potential lies in its significant impact on lipoprotein profiles. Across multiple studies, it has been shown to beneficially alter the levels of key cholesterol markers.

In hyperlipidemic rabbits, treatment with this compound resulted in a significant increase in high-density lipoprotein cholesterol (HDL-C) levels while simultaneously reducing low-density lipoprotein cholesterol (LDL-C), total cholesterol (TC), and triglycerides (TG). nih.govmdpi.com This effect on HDL-C is particularly noteworthy. researchgate.net In diabetic hyperlipidemic rats, administration of this compound also led to a significant decrease in TC, TG, and LDL-C, coupled with a significant rise in HDL-C. mdpi.com

The table below summarizes the effects of this compound on the lipoprotein profiles in animal models as reported in preclinical studies.

| Animal Model | Total Cholesterol (TC) | Triglycerides (TG) | LDL-C | HDL-C | Reference |

| Hyperlipidemic Rabbits | ↓ | ↓ | ↓ | ↑ | nih.govmdpi.com |

| Diabetic Hyperlipidemic Rats | ↓ | ↓ | ↓ | ↑ | mdpi.com |

Note: The arrows indicate the direction of change (↓ for decrease, ↑ for increase) in the respective lipoprotein parameter following treatment with this compound.

Mechanisms of Atherosclerosis Mitigation in vivo

The anti-atherosclerotic properties of this compound are attributed to several interconnected mechanisms. A primary mechanism is the inhibition of Cholesteryl Ester Transfer Protein (CETP). By inhibiting CETP, this compound effectively raises HDL-C levels, a key factor in reverse cholesterol transport. nih.govresearchgate.net

Furthermore, this compound has been identified as a promising inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). nih.govmdpi.com Suppression of PCSK9 is a critical mechanism for preventing the degradation of LDL receptors, thereby enhancing the clearance of LDL-C from the circulation. mdpi.com The reduction in both CETP and PCSK9 levels shows a significant correlation with the amelioration of atherosclerotic risk factors. nih.gov

Beyond its effects on lipid-modulating proteins, this compound also mitigates atherosclerosis by inhibiting the migration and proliferation of vascular smooth muscle cells (VSMCs), key events in the development of atherosclerotic plaques. nih.gov It has been shown to inhibit PDGF-stimulated VSMC migration and proliferation in a concentration-dependent manner. nih.gov The compound also exhibits anti-inflammatory properties by reducing inflammatory markers associated with atherosclerosis, such as interferon-gamma (IFN-γ). nih.gov

Inhibition of Aortic Calcium Deposition

Vascular calcification is a significant contributor to the severity and clinical outcomes of atherosclerosis. Preclinical studies have demonstrated that this compound can effectively inhibit aortic calcium deposition. In high-cholesterol diet-fed rabbits, which develop aortic calcification, treatment with this compound significantly attenuated this process. nih.govmdpi.com

The mechanism behind this anti-calcifying effect involves the modulation of key regulatory proteins in bone and mineral metabolism. nih.gov Treatment with this compound has been shown to downregulate the expression of pro-calcific markers in aortic tissue, including bone morphogenetic protein-2 (BMP-2) and wingless-type MMTV integration site family 3A (Wnt3a). nih.govnih.gov It also modulates the receptor activator of NF-κB (RANK) and osteoprotegerin system. nih.govnih.gov This therapeutic role against aortic calcification is likely mediated by its HDL-raising effects and the attenuation of associated inflammation. nih.gov

Modulation of Platelet Activation and Endothelial Dysfunction Biomarkers

Platelet activation and endothelial dysfunction are critical early events in the pathogenesis of atherosclerosis. Research indicates that this compound can favorably modulate biomarkers associated with these processes.

In dyslipidemic rabbits, this compound administration led to a marked decrease in markers of platelet activation, including soluble P-selectin (sP-selectin) and soluble CD40 ligand (sCD40L). nih.govnih.gov The reduction in these markers was significantly correlated with the suppression of PCSK9 and the inhibitory effect on CETP. nih.gov The compound has also been shown to stimulate the release of nitric oxide (NO), a key molecule in maintaining endothelial health and function. mdpi.com By targeting cellular adhesion molecules and platelet activation markers, this compound demonstrates a protective effect against endothelial dysfunction and atherothrombosis risk. nih.govresearchgate.netnih.gov

Nephroprotective Potential Investigations

Beyond its cardiovascular effects, preclinical studies have explored the nephroprotective potential of this compound. It has shown a capacity to protect the kidneys from damage induced by various toxins and pathological conditions.

In a rat model of cisplatin-induced nephrotoxicity, this compound administration resulted in a significant improvement in kidney function biomarkers and the histopathological profile of renal tissues, alleviating nephrotoxicity and renal fibrosis. researchgate.net Similarly, it demonstrated protective effects against tramadol-induced kidney injury by modulating renal oxidative stress, inflammation, and apoptosis. nih.govresearchgate.net Studies on alcoholic nephropathy have also indicated that this compound can ameliorate pathological changes in the kidney. researchgate.net

In the context of diabetes, a major cause of kidney disease, this compound has shown promise. nih.govnih.govdovepress.com While direct studies on diabetic nephropathy models are emerging, its known anti-inflammatory and antioxidant properties suggest a potential therapeutic role in mitigating diabetes-related kidney damage. researchgate.net

Attenuation of Chemically-Induced Renal Injury in Experimental Animal Models

Research has demonstrated that this compound can alleviate chemically-induced kidney damage in animal models. In studies involving nephrotoxicity induced by agents such as cisplatin, tramadol (B15222), and alcohol, administration of this compound has shown protective effects. nih.govnih.govnih.gov For instance, in a rat model of cisplatin-induced nephrotoxicity, treatment with this compound led to a significant improvement in kidney function. nih.govresearchgate.net Similarly, it has been shown to counteract the adverse renal effects associated with tramadol administration. mdpi.comnih.gov Another study highlighted its potential to ameliorate kidney injury induced by chronic alcohol intake. nih.gov These studies collectively suggest that this compound is a promising agent for protecting the kidneys from chemical insults.

Histopathological and Biochemical Assessment of Renal Protection

The protective effects of this compound on the kidneys are supported by both histopathological and biochemical evidence. In animal models of chemically-induced renal injury, treatment with this compound has been associated with improved kidney architecture and function.

Biochemical Assessment:

Administration of toxins like cisplatin, tramadol, or alcohol in rats has been shown to significantly increase serum levels of creatinine (B1669602), urea (B33335), and uric acid, indicating impaired kidney function. nih.govnih.govnih.gov Treatment with this compound has been observed to counteract these increases, bringing the levels of these biomarkers closer to normal. nih.govnih.govnih.gov For example, in cisplatin-induced nephrotoxicity, this compound administration resulted in a significant improvement in these biomarkers. nih.govresearchgate.net

Interactive Data Table: Effect of this compound on Renal Function Markers in a Tramadol-Induced Nephrotoxicity Model nih.govresearchgate.net

| Treatment Group | Urea (mg/dL) | Creatinine (mg/dL) | Uric Acid (mg/dL) |

| Control | 25.5 ± 2.1 | 0.7 ± 0.05 | 1.8 ± 0.15 |

| Tramadol | 58.3 ± 4.5 | 1.9 ± 0.12 | 3.9 ± 0.28 |

| 10-DHGD | 26.1 ± 2.3 | 0.7 ± 0.06 | 1.9 ± 0.17 |

| 10-DHGD + Tramadol | 30.2 ± 2.8 | 0.9 ± 0.08 | 2.1 ± 0.20 |

Values are presented as mean ± SD. 10-DHGD: this compound.

Histopathological Assessment:

Microscopic examination of kidney tissues from animals with chemically-induced injury reveals significant damage, including necrotic glomeruli, interstitial nephritis with inflammatory cell infiltration, and severe multifocal interstitial hemorrhaging. mdpi.comnih.gov Treatment with this compound has been shown to mitigate these pathological changes. mdpi.comnih.gov In a study on tramadol-induced nephrotoxicity, the group receiving this compound showed a restoration of the normal histological structure of the glomeruli and proximal tubules. mdpi.com Similarly, in cisplatin-induced renal fibrosis, this compound administration led to a significant improvement in the histopathological profile of the renal tissues. nih.govresearchgate.net

Modulation of Renal Oxidative Stress and Apoptosis Pathways

The renoprotective effects of this compound are closely linked to its ability to modulate oxidative stress and apoptosis.

Oxidative Stress:

In models of nephrotoxicity, there is a marked increase in markers of oxidative stress, such as malondialdehyde (MDA), and a decrease in the activity of antioxidant enzymes like superoxide dismutase (SOD), glutathione (GSH), and heme oxygenase-1 (HO-1). mdpi.comnih.govnih.gov Treatment with this compound has been shown to reverse these trends, indicating a potent antioxidant effect. mdpi.comnih.gov For instance, in tramadol-induced kidney injury, this compound administration significantly decreased renal MDA levels and increased the levels of SOD, GSH, and HO-1. mdpi.com This was associated with the inhibition of the Toll-like receptor 4 (TLR4) and extracellular signal-regulated protein kinase-1 (ERK1) pathways. nih.gov

Interactive Data Table: Effect of this compound on Renal Oxidative Stress Markers mdpi.comresearchgate.net

| Treatment Group | MDA (nmol/g tissue) | SOD (U/mg protein) | GSH (µmol/g tissue) | HO-1 (ng/mg protein) |

| Control | 45.2 ± 3.8 | 15.6 ± 1.2 | 8.9 ± 0.7 | 2.5 ± 0.2 |

| Tramadol | 98.5 ± 8.1 | 7.3 ± 0.6 | 4.1 ± 0.3 | 1.1 ± 0.1 |

| 10-DHGD | 46.8 ± 4.0 | 15.1 ± 1.3 | 8.5 ± 0.7 | 2.4 ± 0.2 |

| 10-DHGD + Tramadol | 55.3 ± 4.9 | 12.8 ± 1.1 | 7.2 ± 0.6 | 2.1 ± 0.18 |

Values are presented as mean ± SD. MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH: Glutathione; HO-1: Heme Oxygenase-1.

Apoptosis:

Chemically-induced renal injury is also characterized by an increase in apoptosis, or programmed cell death. nih.govnih.gov This is often evidenced by increased expression of pro-apoptotic proteins like caspase-3 and nuclear factor kappa B (NF-κB). nih.govnih.gov Studies have shown that this compound can significantly reduce the expression of these apoptotic markers in the kidney, thereby protecting renal cells from death. mdpi.comnih.gov In a model of tramadol-induced nephrotoxicity, this compound intake was shown to decrease the renal immune expression of NF-κB and caspase-3. nih.gov

Neuroprotective Properties Research

In addition to its renoprotective effects, this compound has been investigated for its potential neuroprotective properties.

Amelioration of Chemically-Induced Cerebral Cortex Damage in Animal Models

Research indicates that this compound may protect the brain from chemically-induced damage. A study investigating the effects of tramadol on the cerebral cortex of rats found that co-administration of ginger oil, which contains this compound, ameliorated the tramadol-induced damage. ajol.info

Tramadol administration has been shown to induce oxidative stress in the cerebral cortex, characterized by an increase in MDA levels and a decrease in the antioxidant enzymes SOD and glutathione peroxidase (GPx). ajol.info The study found that the group treated with both tramadol and ginger oil showed a significant improvement in the levels of these oxidative markers. ajol.info Specifically, MDA levels were reduced, while SOD and GPx levels were increased compared to the tramadol-only group. ajol.info

Interactive Data Table: Effect of Ginger Oil (containing this compound) on Cerebral Oxidative Stress Markers ajol.info

| Treatment Group | MDA (nmol/mg protein) | SOD (U/mg protein) | GPx (U/mg protein) |

| Control | 1.2 ± 0.1 | 8.5 ± 0.5 | 5.2 ± 0.3 |

| Tramadol | 3.8 ± 0.4 | 4.1 ± 0.3 | 2.5 ± 0.2 |

| Ginger Oil + Tramadol | 1.9 ± 0.2 | 6.8 ± 0.4 | 4.1 ± 0.3 |

| Withdrawal | 2.5 ± 0.3 | 5.5 ± 0.4 | 3.3 ± 0.2 |

Values are presented as mean ± SD. MDA: Malondialdehyde; SOD: Superoxide Dismutase; GPx: Glutathione Peroxidase.

Histological examination of the cerebral cortex in rats treated with tramadol revealed a loss of the normal arrangement of cortical layers, with distorted cells and vacuolations in the surrounding neuropil. ajol.info In contrast, the group that received ginger oil along with tramadol showed a remarkable improvement in the tissue's histology, with a reorganization of the cerebral cortex layers and a decrease in vacuolations. ajol.info

Immunohistochemical analysis for Glial Fibrillary Acidic Protein (GFAP), a marker for astrocyte activation which indicates neuronal injury, showed a significant increase in GFAP-positive astrocytes in the tramadol-treated group. ajol.info The co-administration of ginger oil significantly reduced the number of these activated astrocytes, further suggesting a neuroprotective effect. ajol.info

Neuroinflammation Modulation in Cellular and Animal Models

The potential of this compound (10-DHGD) to modulate neuroinflammation has been explored in various preclinical studies, primarily focusing on its effects on inflammatory pathways in cellular models. In cellular models, particularly in macrophages and microglia, which are key immune cells in the central nervous system, 10-DHGD has demonstrated significant anti-inflammatory properties.

Research has shown that this compound can suppress the production of key pro-inflammatory mediators. researchgate.netnih.gov Studies using lipopolysaccharide (LPS)-stimulated macrophages have revealed that 10-DHGD inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are crucial enzymes in the inflammatory cascade. researchgate.net Furthermore, it has been observed to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net A similar compound, 12-dehydrogingerdione (12-DHGD), has also been shown to inhibit the production of these inflammatory molecules in LPS-activated microglial cells. nih.govbiomolther.org

The primary mechanism underlying these anti-inflammatory effects appears to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov this compound has been found to directly target and inhibit the catalytic activity of IκB kinase β (IKKβ), a key enzyme responsible for the activation of NF-κB. researchgate.net By inhibiting IKKβ, 10-DHGD prevents the phosphorylation and subsequent degradation of IκBα, which in turn keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus where it would initiate the transcription of pro-inflammatory genes. researchgate.netnih.gov This inhibitory effect on the NF-κB pathway has been observed in macrophages stimulated with TLR agonists or TNF-α. researchgate.net

In animal models, while direct studies on neuroinflammation are limited, related research provides insights into the potential protective effects of this compound. For instance, in a study involving rats with tramadol-induced cerebral cortex damage, administration of ginger oil, which contains this compound, showed a protective effect on the brain. ajol.info Another study on tramadol-induced nephrotoxicity in rats demonstrated that 10-DHGD could attenuate inflammation by inhibiting the TLR4/NF-κB/ERK signaling pathway and reducing the expression of caspase-3, an apoptosis marker. mdpi.comresearchgate.net These findings, although not directly in a neuroinflammation model, suggest a systemic anti-inflammatory and anti-apoptotic potential of this compound that could be relevant to neuroinflammatory conditions.

Table 1: Effects of Dehydrogingerdiones on Inflammatory Markers in Cellular Models

| Compound | Cell Type | Stimulant | Inhibited Markers | Signaling Pathway | Reference |

|---|---|---|---|---|---|

| This compound | Macrophages | LPS | iNOS, COX-2, IL-6 | NF-κB (via IKKβ inhibition) | researchgate.net |

| 12-Dehydrogingerdione | Microglia | LPS | iNOS, COX-2, TNF-α, IL-6 | NF-κB (via Akt/IKK inhibition) | nih.govbiomolther.org |

Anticancer Research

Extensive searches of publicly available scientific literature did not yield specific studies on the in vitro cytotoxicity, mechanisms of apoptosis induction, or cell cycle arrest of This compound in cancer cell lines. However, significant research has been conducted on a closely related analogue, 6-dehydrogingerdione , which provides valuable insights into the potential anticancer activities of this class of compounds. The following sections detail the findings for 6-dehydrogingerdione.

In vitro Cytotoxicity and Cell Growth Inhibition in Specific Cancer Cell Lines (Data for 6-Dehydrogingerdione)

Studies have demonstrated that 6-dehydrogingerdione (6-DGE) exhibits effective cell growth inhibition in human breast cancer cell lines, including MDA-MB-231 and MCF-7 cells. nih.govresearchgate.net The cytotoxic effects of 6-DGE have been attributed to its ability to induce cell cycle arrest and apoptosis. nih.govresearchgate.net

Mechanisms of Apoptosis Induction and Cell Cycle Arrest (Data for 6-Dehydrogingerdione)

The anticancer activity of 6-dehydrogingerdione in breast cancer cells is linked to its ability to induce G2/M phase cell cycle arrest and trigger apoptosis. nih.govresearchgate.net The blockade of the cell cycle is associated with an increase in the levels of the cell cycle inhibitor p21 and a reduction in the amounts of key cell cycle proteins such as cyclin B1, cyclin A, Cdc2, and Cdc25C. nih.gov Furthermore, 6-DGE has been shown to enhance the levels of the inactivated phosphorylated forms of Cdc2 and Cdc25C. nih.gov

The induction of apoptosis by 6-dehydrogingerdione appears to be mediated through the mitochondrial pathway. nih.gov This is evidenced by a change in the Bax/Bcl-2 ratio, which leads to the activation of caspase-9. nih.gov A critical mediator in this process is the generation of reactive oxygen species (ROS). nih.gov The production of ROS has been shown to lead to the activation of apoptosis signal-regulating kinase 1 (ASK1) and c-Jun N-terminal kinase (JNK). nih.gov The use of antioxidants has been found to significantly decrease the activation of JNK and subsequent apoptosis mediated by 6-DGE, and specific inhibitors of JNK have been shown to suppress the mitochondrial apoptotic pathway triggered by this compound. nih.gov

Table 2: Anticancer Mechanisms of 6-Dehydrogingerdione in Breast Cancer Cells

| Mechanism | Key Molecular Events | Cell Lines | Reference |

|---|---|---|---|

| Cell Cycle Arrest | G2/M phase arrest, ↑p21, ↓cyclin B1, ↓cyclin A, ↓Cdc2, ↓Cdc25C, ↑p-Cdc2, ↑p-Cdc25C | MDA-MB-231, MCF-7 | nih.govresearchgate.net |

| Apoptosis Induction | ↑ROS, ↑Bax/Bcl-2 ratio, ↑Caspase-9 activation, ↑ASK1 activation, ↑JNK activation | MDA-MB-231, MCF-7 | nih.gov |

Structure Activity Relationship Sar Studies of 10 Dehydrogingerdione

Elucidation of Structural Determinants for Observed Biological Activities

The chemical structure of 10-dehydrogingerdione is characterized by a vanilloid moiety (a 4-hydroxy-3-methoxyphenyl group) connected to a 10-carbon aliphatic chain containing an α,β-unsaturated ketone system. Research indicates that these specific features are fundamental to its biological activities, including its anti-inflammatory, antioxidant, and lipid-regulating properties.

The α,β-unsaturated ketone moiety is a critical determinant of the potent anti-inflammatory and antioxidant activities of this compound and related compounds. biomolther.org This functional group is involved in the direct inhibition of key inflammatory enzymes and transcription factors. For instance, this compound has been shown to directly inhibit the catalytic activity of IκB kinase β (IKKβ), a crucial enzyme in the NF-κB signaling pathway, which regulates the expression of numerous inflammatory genes. researchgate.net This inhibitory action is thought to occur through the interaction of the α,β-unsaturated ketone with cysteine residues in the activation loop of IKKβ. researchgate.net

The length of the alkyl chain also plays a significant role in the biological potency of gingerols and their derivatives. biomolther.orgfrontiersin.org Studies on various gingerols have shown that a longer carbon chain can enhance certain biological activities. frontiersin.org In the case of this compound, the 10-carbon chain contributes to its lipophilicity, which may facilitate its interaction with cellular membranes and intracellular targets.

Furthermore, the phenolic hydroxyl group and the methoxy (B1213986) group on the vanilloid ring are important for the antioxidant properties of this compound. researchgate.net These groups can donate hydrogen atoms to scavenge free radicals, thereby mitigating oxidative stress. researchgate.netresearchgate.net The partially methylated catechol moiety has been specifically implicated in inhibiting lipid peroxidation by repairing phenoxy radicals generated during oxidation. researchgate.net

Comparative Analysis with Structurally Related Analogues

The biological activities of this compound can be better understood by comparing it with its structurally related analogues, such as gingerols, shogaols, and other dehydrogingerdiones. These compounds share a common vanilloid head group but differ in the structure of the aliphatic chain.

Gingerols , which are abundant in fresh ginger, possess a β-hydroxy ketone moiety in their aliphatic chain. mdpi.com In contrast, shogaols , formed during the dehydration of gingerols, feature an α,β-unsaturated ketone, similar to this compound. mdpi.com This structural difference significantly impacts their biological potency. Studies have shown that the unsaturated ketone moiety in shogaols and dehydrogingerdiones confers more potent anti-inflammatory and antioxidant properties compared to the β-hydroxy ketone of gingerols. biomolther.org For example, 6-shogaol (B1671286) has demonstrated greater anti-inflammatory activity than 6-gingerol (B72531), 8-gingerol, and 10-gingerol (B1664516). frontiersin.org

Within the dehydrogingerdione family, the length of the alkyl chain influences activity. For instance, 12-dehydrogingerdione (B12371338) has been shown to have comparable or even more potent anti-inflammatory effects than the well-studied 6-shogaol in certain experimental models. biomolther.org It effectively inhibited the secretion of pro-inflammatory cytokines like TNF-α and IL-6 in activated microglial cells. biomolther.org Furthermore, a study on 1-dehydro- researchgate.net-gingerdione highlighted its ability to suppress the expression of inflammatory genes by inhibiting IKKβ activity. researchgate.net

The hypolipidemic effects of this compound have also been compared with other compounds. In a study on diabetic hyperlipidemic rats, this compound was compared with caffeic acid. mdpi.com While both compounds showed beneficial effects, this compound was more effective at enhancing the activity of phosphorylated AMP-activated protein kinase (p-AMPK) and reducing HMG-CoA reductase activity, a key enzyme in cholesterol synthesis. mdpi.com Conversely, caffeic acid had a more pronounced inhibitory effect on ATP citrate (B86180) lyase (ACLY) and fatty acid synthase (FAS) activities. mdpi.com Another study in hypercholesterolemic rabbits found that this compound exhibited a better effect than atorvastatin (B1662188) on increasing HDL-C levels and inhibiting cholesteryl ester transfer protein (CETP). researchgate.net

These comparative analyses underscore the importance of specific structural features, particularly the α,β-unsaturated ketone and the length of the alkyl chain, in determining the biological activities of this compound and its analogues.

Research Findings on the Biological Activities of this compound and its Analogues

| Compound | Biological Activity | Key Findings | References |

|---|---|---|---|

| This compound | Anti-inflammatory | Directly inhibits IKKβ catalytic activity, suppressing NF-κB-regulated gene expression. | researchgate.net |

| This compound | Hypolipidemic | Decreases miR-122 expression, enhances p-AMPK activity, and inhibits HMG-CoA reductase. More effective than atorvastatin in raising HDL-C and inhibiting CETP. | mdpi.comresearchgate.net |

| This compound | Antioxidant | Inhibits lipid peroxidation by repairing phenoxy radicals. | researchgate.net |

| 12-Dehydrogingerdione | Anti-inflammatory | Inhibits the secretion of TNF-α and IL-6 in LPS-activated microglial cells, with potency comparable to or greater than 6-shogaol. | biomolther.org |

| 6-Shogaol | Anti-inflammatory | More potent than 6-gingerol, 8-gingerol, and 10-gingerol in inhibiting nitrite (B80452) and PGE2 release. | frontiersin.org |

| Gingerols (general) | Anti-inflammatory | Longer carbon chain length (e.g., 10-gingerol) leads to more potent inhibition of PGE2 production and COX-2 activity compared to shorter chain gingerols. | frontiersin.org |

Advanced Analytical Methodologies for 10 Dehydrogingerdione Research

Chromatographic Separation Techniques for Isolation and Quantification

Chromatography is the cornerstone of analyzing individual components within a complex mixture. For 10-dehydrogingerdione, both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serve as fundamental techniques for its isolation and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of this compound from ginger extracts. Its high resolution and sensitivity make it ideal for analyzing complex botanical samples. In research settings, this compound is often isolated from the dichloromethane (B109758) fraction of ginger extracts through repeated chromatographic purification, with HPLC being used to confirm the final purity of the isolated compound. Current time information in Bangalore, IN.

Reversed-phase HPLC is the most common modality used for the analysis of ginger compounds. A sensitive reversed-phase HPLC method coupled with an electrochemical array detector (ECD) has been developed for the quantitative analysis of several ginger components, including a dehydrogingerdione. nih.gov This method demonstrated exceptional sensitivity, with limits of detection (LOD) as low as 7.3–20.2 pg. nih.gov The use of a photodiode array (PDA) detector is also common, allowing for the simultaneous acquisition of spectral data, which aids in peak identification. Current time information in Bangalore, IN. The separation is typically achieved on a C18 column using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water. Current time information in Bangalore, IN.nih.gov

| Parameter | Condition | Source |

|---|---|---|

| Chromatography System | Waters 2996 PDA system with 515 pumps | Current time information in Bangalore, IN. |

| Column | YMC J'sphere ODS-H80 (4 µm, 150 × 20 mm) | Current time information in Bangalore, IN. |

| Mobile Phase | Acetonitrile (CH₃CN) and Water (H₂O) gradient | Current time information in Bangalore, IN.nih.gov |

| Flow Rate | 1.0 mL/min | Current time information in Bangalore, IN. |

| Detection | Photodiode Array (PDA) or Electrochemical Detector (ECD) | Current time information in Bangalore, IN.nih.gov |

| UV Detection Wavelength | 280 nm | nih.gov |

Thin-Layer Chromatography (TLC) Approaches

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method that is well-suited for the qualitative analysis and high-throughput screening of ginger extracts for the presence of compounds like this compound. washington.edu As an open-bed chromatographic technique, it allows for the parallel analysis of numerous samples, making it an efficient preliminary screening tool. washington.edu

For the analysis of ginger components, TLC is typically performed on silica (B1680970) gel plates. A common mobile phase for separating gingerols and related compounds is a mixture of hexane (B92381) and ether. icm.edu.pl After development, the separated compounds are visualized by spraying the plate with a suitable reagent, such as vanillin (B372448) in sulfuric acid, followed by heating. icm.edu.pl This visualization step produces colored spots corresponding to the different compounds, allowing for a qualitative assessment of the sample's composition by comparing the retention factor (Rf) values to those of authentic standards. icm.edu.pl While primarily qualitative, modern advancements in High-Performance Thin-Layer Chromatography (HPTLC) allow for quantitative analysis through densitometric scanning. washington.edu

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plates | icm.edu.pl |

| Mobile Phase | Hexane:Ether (40:60 v/v) | icm.edu.pl |

| Application | Automated spray-on band applicator | icm.edu.pl |

| Detection/Visualization | Spray with 10 mg/L vanillin in sulfuric acid, followed by heating at 100-105 °C | icm.edu.pl |

| Examination | Daylight and UV light (366 nm) | icm.edu.pl |

Mass Spectrometry-Based Characterization and Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is an indispensable tool for the structural characterization and sensitive quantification of this compound.

Ultra-Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

UPLC-QTOF-MS combines the high separation efficiency of Ultra-Performance Liquid Chromatography with the high-resolution and accurate mass measurement capabilities of a Quadrupole Time-of-Flight mass spectrometer. chemicalbook.com This powerful combination is ideal for metabolomics studies and the comprehensive chemical profiling of complex mixtures like ginger extracts. oregonstate.edunih.gov It allows for the tentative identification of numerous compounds in a single run based on their accurate mass, isotopic pattern, and fragmentation data, even without authentic standards. chemicalbook.com

In studies analyzing the chemical constituents of ginger, UPLC-QTOF-MS has been used to identify a wide array of compounds, including various gingerols, shogaols, and gingerdiones. oregonstate.edumdpi.com The analysis is often performed in negative electrospray ionization (ESI) mode, which is well-suited for phenolic compounds like this compound. nih.govmdpi.com The high-resolution data obtained can be processed using specialized software to rapidly screen for and identify known and unknown components in traditional medicines and botanical extracts. chemicalbook.comnih.gov

| Parameter | Condition | Source |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode | nih.govmdpi.com |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) | chemicalbook.commdpi.com |

| Scan Range | m/z 50–1500 Da | nih.gov |

| Source Temperature | ~600 °C | nih.gov |

| Capillary/Electrospray Voltage | -4500 V (Negative Mode) | nih.gov |

| Collision Energy | Variable; low energy (MS) and high energy (MSE) scans | chemicalbook.com |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification

For highly sensitive and specific quantification, particularly in biological matrices (bioanalysis), tandem mass spectrometry (LC-MS/MS) is the gold standard. This technique typically utilizes a triple quadrupole (QQQ) mass spectrometer, which operates in modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). In an MRM experiment, the first quadrupole selects a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ of this compound), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific, characteristic fragment ion to be detected. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interferences from the matrix and dramatically enhancing sensitivity and selectivity.

Methods based on LC-MS/MS have been developed for the quantitative analysis of various gingerol-related compounds, including gingerdiones, in dietary supplements. These assays demonstrate excellent sensitivity, accuracy, and precision, making them suitable for quality control and ensuring the consistency of commercial products. The high specificity of LC-MS/MS is crucial for accurately measuring compound levels in complex traditional Chinese medicine formulas and for pharmacokinetic studies.

| Parameter | Condition | Source |

|---|---|---|

| Chromatography System | Agilent 1290 series UHPLC | |

| Mass Spectrometer | Agilent 6460 Triple Quadrupole (QQQ) | |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | |

| Gas Temperature | 350 °C | |

| Gas Flow Rate | 10 L/min |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

While chromatography and mass spectrometry are powerful tools for separation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the unambiguous structural elucidation of organic molecules, including this compound. NMR provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov

For a molecule like this compound, ¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. This allows for the characterization of the protons on the aromatic ring, the methoxy (B1213986) group, the long alkyl chain, and the vinylic protons of the α,β-unsaturated ketone system.

¹³C NMR spectroscopy provides complementary information, showing the number of chemically distinct carbon atoms. nih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. Together, 1D (¹H, ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) allow chemists to piece together the complete molecular structure, confirming connectivity and stereochemistry, thus providing the ultimate proof of the compound's identity after its isolation. Spectral databases confirm that ¹³C NMR data is available for this compound, underscoring its importance in the compound's formal characterization. nih.gov

Biochemical Assays for Functional and Enzymatic Activity Characterization

The functional and enzymatic activity related to this compound is investigated using a variety of sophisticated biochemical assays. These methods allow researchers to quantify the presence of specific biomarkers, measure enzyme activity, and understand the compound's interaction with cellular pathways.

Enzyme-Linked Immunosorbent Assays (ELISAs) are pivotal for quantifying specific protein levels. In studies involving renal tissue homogenates, ELISAs have been used to measure the activity of Heme oxygenase-1 (HO-1). mdpi.comsemanticscholar.org This assay provides a sensitive method for determining how this compound may influence the expression of this critical enzyme involved in the oxidative stress response. mdpi.comsemanticscholar.org

Spectrophotometric and Colorimetric Assays are fundamental for measuring various biochemical markers. For instance, serum levels of creatinine (B1669602) and urea (B33335) are determined using colorimetric diagnostic kits, while uric acid levels are measured via enzymatic methods. mdpi.com In tissue homogenates, specific kits are used to perform assays for markers of oxidative stress, including malondialdehyde (MDA), a product of lipid peroxidation, and the antioxidant glutathione (B108866) (GSH). mdpi.comnih.gov The activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) is also quantified using these techniques. mdpi.comnih.gov

Kinase Assays are employed to investigate the direct influence of this compound on specific enzyme activities. Research has shown that 1-Dehydro- sinobiological.com-gingerdione can directly inhibit the catalytic activity of IκB kinase β (IKKβ). researchgate.netnih.govnih.gov This is determined by pre-treating the IKKβ enzyme with the compound and then measuring its ability to phosphorylate a substrate, such as GST-IκB, through methods like immunoblot analysis. nih.govnih.gov

Gene Expression Analysis , such as Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and promoter-dependent reporter assays, are used to assess the impact of this compound on the expression of inflammatory genes. researchgate.netnih.gov These assays can reveal whether the compound affects the transcription of genes regulated by pathways like NF-κB, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and Interleukin-6 (IL-6). researchgate.netnih.gov

| Assay Type | Analyte / Target | Research Context |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Heme oxygenase-1 (HO-1) | Measurement of HO-1 activity in kidney tissue homogenates to assess the response to oxidative stress. mdpi.comsemanticscholar.org |

| Colorimetric / Enzymatic Assays | Creatinine, Urea, Uric Acid | Quantification of serum markers related to renal function. mdpi.com |

| Spectrophotometric Assays | Malondialdehyde (MDA), Glutathione (GSH), Superoxide Dismutase (SOD) | Assessment of oxidative stress markers and antioxidant enzyme activity in kidney tissue. mdpi.comnih.gov |

| Kinase Assay & Immunoblot Analysis | IκB kinase β (IKKβ) | Determination of the direct inhibitory effect on the catalytic activity of IKKβ, a key enzyme in the NF-κB signaling pathway. researchgate.netnih.govnih.gov |

| RT-PCR & Reporter Gene Assay | iNOS, COX-2, IL-6 mRNA | Analysis of the expression of NF-κB-regulated inflammatory genes in macrophages. researchgate.netnih.gov |

Histopathological and Immunohistochemical Techniques in Tissue Analysis

Histological methods provide visual confirmation and contextual data for the biochemical findings by allowing for the microscopic examination of tissue architecture and cellular changes.

Histopathological Analysis involves the preparation of tissues for microscopic evaluation. In typical studies, organs such as the kidney are preserved in a 10% neutral buffered formalin solution. mdpi.com The tissue is then processed, embedded in paraffin, sectioned into thin slices (e.g., 3–5 microns), and stained, most commonly with Hematoxylin (B73222) and Eosin (H&E). mdpi.comptglab.comekb.eg This technique allows for the detailed examination of tissue morphology. Researchers score various parameters, such as the extent of necrosis, inflammatory cell infiltration, hemorrhage, fibrosis, and edema. mdpi.comekb.eg These histopathological results provide crucial support for biochemical data by visualizing the structural changes in tissues. mdpi.com

Immunohistochemical (IHC) Techniques are used to detect and localize specific proteins within the preserved tissue sections, offering insight into cellular signaling pathways. nih.gov The Avidin-Biotin Complex (ABC) technique is a common and sensitive method employed in this compound research. mdpi.comresearchgate.net The general procedure includes:

Deparaffinization and Rehydration: Paraffin-embedded tissue slices are deparaffinized using xylene and rehydrated through a series of graded alcohol solutions. mdpi.com

Antigen Retrieval: This step, often involving heat treatment in a buffer solution, is crucial for unmasking antigenic sites. nih.gov

Blocking: To prevent non-specific binding, sections are incubated in a blocking solution, such as 5% bovine serum albumin (BSA). mdpi.com

Primary Antibody Incubation: The slides are incubated with a primary antibody that specifically targets the protein of interest, such as Caspase-3 or NF-κB. mdpi.com

Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. mdpi.comsinobiological.comresearchgate.net The protein is then visualized using a chromogen like diaminobenzidine (DAB), which produces a brown precipitate at the antigen's location. mdpi.com

Counterstaining and Analysis: Sections are often counterstained with hematoxylin to visualize cell nuclei. mdpi.com The analysis may involve quantifying the percentage of the immunostained area across multiple fields of view using imaging software. mdpi.comresearchgate.net

Through these IHC methods, researchers have visualized the expression of key proteins like NF-κB and Caspase-3 in renal tissues, providing spatial context to the compound's mechanism of action. mdpi.comnih.gov

| Technique | Tissue Type | Markers / Features Analyzed | Findings |

| Histopathology (H&E Staining) | Kidney | Glomerular necrosis, interstitial nephritis, inflammatory cell infiltration, hemorrhage, fibrosis, edema. mdpi.com | Histological examination supported biochemical data by showing alterations in tissue structure, such as reduced necrosis and inflammation in specific study groups. mdpi.com |

| Immunohistochemistry (IHC) | Kidney | Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), Caspase-3. mdpi.com | IHC staining revealed changes in the expression and localization of these key proteins involved in inflammation and apoptosis within the renal tissue. mdpi.comnih.gov |

Research on 10 Dehydrogingerdione Derivatives, Analogues, and Synergistic Interactions

Investigation of Naturally Occurring and Synthesized Analogues with Modified Bioactivities

Researchers have explored both naturally occurring and synthetically derived analogues of 10-dehydrogingerdione to identify compounds with potentially enhanced or modified biological activities.

Naturally Occurring Analogues:

Ginger (Zingiber officinale) rhizome contains a variety of phenolic compounds structurally related to this compound, which are considered its natural analogues. frontiersin.orgnih.gov These include other dehydrogingerdiones, gingerols, shogaols, paradols, and zingerone (B1684294). frontiersin.orgnih.govnih.gov The variation in the length of the alkyl side chain and the functional groups on the vanillyl moiety contribute to differences in their bioactivities. nih.gov

For instance, compounds like 6-dehydrogingerdione and 12-dehydrogingerdione (B12371338) have been studied for their biological effects. nih.govresearchgate.net Studies have shown that 6-dehydrogingerdione and this compound possess significant anti-inflammatory and anti-oxidative properties. nih.gov Furthermore, 1-dehydro- researchgate.net-gingerdione has been found to inhibit IKKβ activity, which is crucial for NF-κB activation, thereby suppressing the expression of inflammatory genes. researchgate.net

The following table summarizes some of the naturally occurring analogues of this compound found in ginger and their reported bioactivities.

| Compound Name | Reported Bioactivities |

| 6-Gingerol (B72531) | Anti-inflammatory, antioxidant, anti-platelet aggregation sci-hub.senih.gov |

| 6-Shogaol (B1671286) | Anti-inflammatory, antioxidant, anti-platelet aggregation sci-hub.senih.gov |

| 6-Dehydrogingerdione | Anti-inflammatory, antioxidant nih.govacs.org |

| 12-Dehydrogingerdione | Anti-inflammatory nih.gov |

| Zingerone | Antioxidant |

| Paradols | Stable products of shogaol biotransformation with potential in vivo bioactivity frontiersin.org |

Synthesized Analogues:

The synthesis of this compound analogues has been undertaken to explore structure-activity relationships and develop compounds with improved therapeutic profiles. For example, a total synthetic approach has been used to create 6-dehydrogingerdione and its analogue lacking the aromatic methoxy (B1213986) group. mdpi.com The antiplatelet and antioxidant activities of various synthesized 6-gingerol derivatives have also been evaluated. mdpi.com These studies often involve modifying the core structure of this compound to understand how these changes affect its biological actions.

Studies on Synergistic Effects with Co-administered Phytochemicals or Therapeutic Agents

The combination of this compound with other therapeutic agents has been investigated to explore potential synergistic effects, which could lead to enhanced therapeutic outcomes or the use of lower doses of individual compounds.

Policosanol:

Studies have explored the combined effects of this compound and policosanol, a mixture of long-chain aliphatic alcohols, on hyperlipidemia. Research in dyslipidemic rabbits has shown that the daily administration of either policosanol or this compound resulted in inhibitory activity against cholesteryl ester transfer protein (CETP), leading to an increase in HDL-C levels. nih.govresearchgate.net The combination of both phytochemicals demonstrated a strengthened CETP inhibitory activity, resulting in a more significant increase in serum HDL-C levels compared to monotherapy. nih.govresearchgate.net Furthermore, the combination therapy showed a synergistic effect in decreasing platelet activation and inflammation markers, such as sCD40L, sP-selectin, and interferon-gamma (IFN-γ), suggesting a promising role in protecting against atherothrombosis risk. nih.govresearchgate.netmdpi.com

The synergistic potential of this compound and pentoxifylline, a non-selective phosphodiesterase inhibitor, has been investigated in the context of atherosclerosis and aortic calcification. In hyperlipidemic rabbits, the concurrent administration of this compound and pentoxifylline was more effective at lowering hyperlipidemia and targeting arterial inflammation than either compound alone. nih.gov The combination therapy also exerted a more potent anti-calcifying effect on aortic tissues compared to individual treatments, suggesting a promising strategy for addressing aortic calcification associated with atherosclerosis. researchgate.netnih.gov

Vitamin D3:

The combined therapeutic potential of this compound and vitamin D3 has been evaluated in a diabetic hyperlipidemic rat model of myocardial injury. researchgate.netnih.govnih.gov Both compounds individually demonstrated hypoglycemic and hypolipidemic effects and reduced markers of myocardial injury. nih.gov However, the combination therapy resulted in a more marked reduction in all measured biomarkers and showed a histopathological pattern closer to normal myocardium and aorta, indicating a clear synergistic effect. researchgate.netnih.gov

The table below provides a summary of the key findings from studies on the synergistic effects of this compound.

| Co-administered Agent | Model System | Key Synergistic Findings | Reference |

| Policosanol | Dyslipidemic Rabbits | Enhanced CETP inhibition and HDL-C elevation; greater reduction in platelet activation and inflammation markers. | nih.govresearchgate.netmdpi.com |

| Pentoxifylline | Hyperlipidemic Rabbits | Superior reduction in hyperlipidemia and arterial inflammation; more potent anti-calcifying effect in aortic tissue. | nih.govresearchgate.netnih.gov |

| Vitamin D3 | Diabetic Hyperlipidemic Rats | More significant reduction in biomarkers of myocardial injury; improved histopathological outcomes in the myocardium and aorta. | researchgate.netnih.govnih.gov |

Future Research Trajectories and Translational Considerations

Elucidation of Unexplored Molecular Targets and Interaction Networks

While current research has identified several key molecular targets for 10-Dehydrogingerdione, its complete mechanism of action is only partially understood. researchgate.net Future investigations must aim to build a comprehensive map of its interaction network within the cell.

Initial studies have shown that this compound can modulate lipid metabolism and inflammation through various targets. It is known to inhibit Cholesteryl Ester Transfer Protein (CETP), which plays a role in raising HDL-cholesterol. researchgate.netfrontiersin.orgnih.gov It also reduces the levels of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of LDL receptor degradation, thereby improving the atherogenic lipid profile. researchgate.netnih.govmdpi.comnih.gov

In the context of inflammation, a significant body of research points to the NF-κB signaling pathway as a primary target. researchgate.netresearchgate.netnih.gov this compound has been shown to inhibit IκB kinase β (IKKβ), a critical upstream kinase for NF-κB activation. researchgate.net This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, ultimately suppressing the expression of inflammatory genes like iNOS, COX-2, and IL-6. researchgate.net The interaction may be mediated through the Toll-like receptor 4 (TLR4) and its co-receptor MD2, which are involved in the innate immune response. researchgate.netmdpi.com

Furthermore, in models of diabetic hyperlipidemia, this compound has been found to influence enzymes central to lipid synthesis, such as ATP citrate (B86180) lyase (ACLY), fatty acid synthase (FAS), and HMG-CoA reductase. mdpi.comnih.gov It also appears to activate the phosphorylated form of AMP-activated protein kinase (p-AMPK), a master regulator of cellular energy homeostasis. mdpi.comnih.gov

Future research should move beyond these primary targets to elucidate the broader network of interactions. Advanced proteomic and transcriptomic analyses could identify novel binding partners and downstream effector pathways. Investigating potential "interologs"—conserved protein-protein interactions across species—could also predict new interaction networks. nih.gov A deeper understanding is needed of how this compound modulates complex signaling cascades, such as the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways, which have been implicated in its protective effects. mdpi.comsemanticscholar.org

Table 1: Summary of Known and Investigated Molecular Targets of this compound

| Molecular Target | Biological Process | Observed Effect of this compound | Citation |

|---|---|---|---|

| CETP (Cholesteryl Ester Transfer Protein) | Reverse Cholesterol Transport | Inhibition, leading to increased HDL-C | researchgate.netfrontiersin.orgnih.gov |

| PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9) | LDL Receptor Degradation | Reduction in levels, leading to increased LDL-C catabolism | researchgate.netmdpi.comnih.gov |

| NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) | Inflammation, Gene Expression | Inhibition of activation, suppressing inflammatory gene expression | researchgate.netresearchgate.netmdpi.com |

| IKKβ (IκB kinase β) | NF-κB Pathway Signaling | Direct inhibition, preventing NF-κB activation | researchgate.net |

| TLR4 (Toll-like Receptor 4) | Innate Immunity, Inflammation | Downregulation of signaling | researchgate.netmdpi.com |